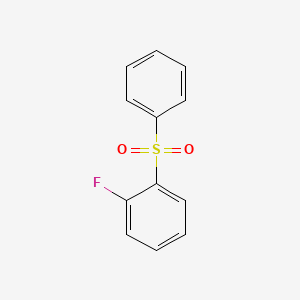

1-Fluoro-2-(phenylsulfonyl)benzene

Description

1-Fluoro-2-(phenylsulfonyl)benzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a phenylsulfonyl group (–SO₂Ph) at position 2. The phenylsulfonyl moiety is a strong electron-withdrawing group, rendering the compound electron-deficient and influencing its reactivity in organic synthesis. This compound is utilized in cross-coupling reactions, photoredox catalysis, and as a precursor in pharmaceutical intermediates .

Properties

Molecular Formula |

C12H9FO2S |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-fluorobenzene |

InChI |

InChI=1S/C12H9FO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H |

InChI Key |

LWTFRHIVHIHVCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Sulfonyl Group Variations

Key Insights :

- Electronic Effects : Trifluoromethylsulfonyl (–SO₂CF₃) groups increase electron withdrawal compared to phenylsulfonyl (–SO₂Ph), altering reactivity in electrophilic substitutions .

- Steric Effects : Methylsulfonyl (–SO₂Me) reduces steric bulk, improving solubility but limiting use in sterically demanding reactions .

Functional Group Variations

Key Insights :

Substituent Position and Additional Groups

Key Insights :

- Positional Effects : Para-substituted ethynyl groups (e.g., 1-Fluoro-4-(phenylethynyl)benzene) exhibit distinct reactivity compared to ortho-substituted analogs, favoring cyclotrimerization over cross-coupling .

- Dual Substitution : Compounds with multiple electron-withdrawing groups (e.g., –SO₂Me and –CF₃) show enhanced stability and specialized applications in agrochemistry .

Q & A

Basic: What are the standard synthetic routes for 1-fluoro-2-(phenylsulfonyl)benzene, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via sulfonation or nucleophilic aromatic substitution. Key methods include:

- Sulfonation of fluorobenzene derivatives : Using phenylsulfonyl chloride under Friedel-Crafts conditions with AlCl₃ as a catalyst. Optimal conditions involve anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions .

- Cross-coupling reactions : Palladium-catalyzed coupling of fluorophenylboronic acids with sulfonyl halides. Ligands like Pd(PPh₃)₄ and bases such as K₂CO₃ improve yields (typically 60–80%) .

Optimization strategies :

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:

The electron-withdrawing sulfonyl and fluoro groups direct electrophiles to meta positions, but competing para substitution may occur. To enhance regioselectivity:

- Lewis acid modulation : Use BF₃·Et₂O to stabilize transition states favoring meta attack .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve electrophile activation and selectivity.

- Computational guidance : DFT calculations predict charge distribution (e.g., Mulliken charges) to identify reactive sites .

Validation : Characterize products via ¹H/¹³C NMR (e.g., meta-substituted derivatives show distinct coupling patterns in aromatic regions) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

Answer:

- ¹H/¹³C NMR : Aromatic protons appear as complex splitting patterns (e.g., doublets of doublets for ortho-fluoro protons at δ 7.2–7.8 ppm). Sulfonyl groups deshield adjacent carbons (δ 125–135 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H⁺] at m/z 250.03 for C₁₂H₈FO₂S) .

- IR spectroscopy : S=O stretches at 1150–1300 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced: How can enantioselective synthesis of chiral sulfonyl-containing derivatives be achieved?

Answer:

- Enzymatic resolution : Use lipases or esterases (e.g., Candida antarctica Lipase B) to hydrolyze racemic mixtures, achieving >99% ee for (R)- or (S)-isomers .

- Chiral auxiliaries : Employ Evans oxazolidinones to induce asymmetry during sulfonylation.

- Asymmetric catalysis : Ru or Rh complexes with chiral phosphine ligands (e.g., BINAP) enable hydrogenation of prochiral intermediates .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do electronic effects of the sulfonyl and fluoro groups influence reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing effects : The -SO₂Ph and -F groups deactivate the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions.

- Substrate activation : Use electron-rich ligands (e.g., SPhos) or microwave-assisted heating (100–120°C) to accelerate coupling .

- DFT studies : Show reduced electron density at the ortho position, favoring transmetalation with arylboronic acids .

Basic: How can conflicting NMR data between synthesized batches be resolved?

Answer:

- Reproducibility checks : Ensure consistent drying of solvents and reagents (e.g., molecular sieves for THF).

- Advanced NMR techniques : Use DEPTQ or HSQC to assign ambiguous signals .

- Impurity profiling : Compare with literature spectra (e.g., PubChem) to identify byproducts like sulfonic acids .

Advanced: What strategies mitigate decomposition during storage of sulfonyl-containing compounds?

Answer:

- Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation.

- Lyophilization : Freeze-dry under vacuum to remove moisture, which hydrolyzes sulfonyl groups .

- Dark storage : Protect from UV light to prevent photooxidation .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

- Pharmacophore development : The sulfonyl group enhances binding to serine proteases (e.g., thrombin inhibitors).

- Pro-drug synthesis : Serve as a leaving group in alkylation reactions (e.g., antitumor agents) .

Advanced: How can computational methods predict the reactivity of sulfonyl-fluorinated aromatics in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.